BenchChemオンラインストアへようこそ!

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide

P2X3 antagonist purinergic signalling pain

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide (CAS 897614-75-4) is a synthetic small molecule comprising a 1,5-disubstituted tetrazole core linked via a methylene bridge to a 4-methyl-3-nitrobenzamide moiety. Its molecular formula is C17H16N6O4, with a molecular weight of 368.35 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 128 Ų.

Molecular Formula C17H16N6O4
Molecular Weight 368.353
CAS No. 897614-75-4
Cat. No. B2762405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide
CAS897614-75-4
Molecular FormulaC17H16N6O4
Molecular Weight368.353
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC)[N+](=O)[O-]
InChIInChI=1S/C17H16N6O4/c1-11-3-4-12(9-15(11)23(25)26)17(24)18-10-16-19-20-21-22(16)13-5-7-14(27-2)8-6-13/h3-9H,10H2,1-2H3,(H,18,24)
InChIKeyLFBFBJADWLRCHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide (CAS 897614-75-4): Chemical Identity and Baseline Characteristics for Procurement Evaluation


N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide (CAS 897614-75-4) is a synthetic small molecule comprising a 1,5-disubstituted tetrazole core linked via a methylene bridge to a 4-methyl-3-nitrobenzamide moiety . Its molecular formula is C17H16N6O4, with a molecular weight of 368.35 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 128 Ų . The compound is supplied at ≥95% purity and is primarily utilised as a research tool in medicinal chemistry and pharmacology . Unlike simpler tetrazole-benzamides, the specific combination of the 4-methoxyphenyl N1-substituent and the 4-methyl-3-nitrobenzamide fragment confers a unique physicochemical and biological interaction profile that distinguishes it from close structural analogs .

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide: Why Generic Substitution by In-Class Analogs Is Not Reliable


Tetrazole-benzamide derivatives as a class exhibit diverse biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—but potency, selectivity, and metabolic stability are exquisitely sensitive to substitution pattern and regiochemistry . Even minor structural changes, such as moving the methyl group from the 4-position to the 2-position on the benzamide ring (CAS 897614-74-3) or replacing the 4-methoxyphenyl group with a 4-methylphenyl group (CAS 921165-81-3), can alter hydrogen-bonding capacity, electronic distribution, and steric fit within biological targets . Consequently, compounds within this subclass cannot be considered interchangeable, and procurement decisions must be based on compound-specific data rather than class-level generalisations .

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


P2X3/P2X2/3 Purinergic Receptor Antagonism: Distinct Pharmacological Engagement Compared to the 4-Methylphenyl Analog

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide is explicitly claimed as a P2X3 and/or P2X2/3 purinergic receptor antagonist in patent filings, where the 4-methoxyphenyl substitution on the tetrazole N1 position is designated as a preferred embodiment for receptor binding . In contrast, the corresponding 4-methylphenyl analog (CAS 921165-81-3), which lacks the methoxy oxygen, is not listed among the exemplified active compounds in the same patent families, suggesting that the hydrogen-bond acceptor capacity of the methoxy group contributes meaningfully to target engagement . This distinction is supported by structure-activity relationship (SAR) disclosures indicating that Ar1 substitution with 4-methoxyphenyl yields compounds with P2X3 antagonist activity, whereas certain other Ar1 variants do not .

P2X3 antagonist purinergic signalling pain

Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR) Positive Allosteric Modulation: Substitution-Dependent Receptor Engagement

The compound falls within the generic scope of tetrazole-substituted aryl amides disclosed as positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor . Patent SAR data indicate that Ar1 substituents at the tetrazole N1 position critically influence PAM activity; specifically, 4-methoxyphenyl is listed among the preferred Ar1 groups, whereas unsubstituted phenyl or 4-methylphenyl are not highlighted as preferred embodiments . While quantitative EC50 or pEC50 values for the target compound are not publicly available in the patent literature, the explicit enumeration of 4-methoxyphenyl as a favoured substituent provides a qualitative differentiation from analogs bearing alternative Ar1 groups .

α7 nAChR PAM cognitive disorders allosteric modulation

Regioisomeric Differentiation: 4-Methyl-3-nitrobenzamide vs. 2-Methyl-3-nitrobenzamide Substitution Governs Physicochemical and Biological Behaviour

The target compound (4-methyl-3-nitro substitution) and its direct regioisomer N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide (CAS 897614-74-3) differ solely in the position of the methyl group on the benzamide ring . This seemingly minor change relocates the methyl group from para to ortho relative to the nitro substituent, altering the electronic environment of the aromatic ring, the steric accessibility of the amide carbonyl, and the compound's dipole moment . While both compounds share the same molecular formula (C17H16N6O4) and molecular weight (368.35 g/mol), their distinct InChI Keys (LFBFBJADWLRCHK vs. the 2-methyl isomer's key) confirm non-identity, and the differing computed properties (e.g., XLogP3: 2.2 for the target vs. a distinct value for the isomer) translate into divergent chromatographic retention, solubility, and target-binding behaviour .

regioisomer SAR nitrobenzamide positioning

Metabolic Stability Advantage Conferred by the 1,5-Disubstituted Tetrazole Core Relative to Carboxylic Acid Bioisosteres

The 1,5-disubstituted tetrazole ring functions as a metabolically stable bioisostere of the carboxylic acid group, a well-established principle in medicinal chemistry . Tetrazole-containing compounds generally exhibit enhanced resistance to phase II glucuronidation and improved oral bioavailability compared to their carboxylic acid counterparts . The target compound's tetrazole core, combined with its moderate lipophilicity (XLogP3 = 2.2) and acceptable TPSA (128 Ų), places it within drug-like chemical space (Lipinski rule of five compliant) . In contrast, direct carboxylic acid analogs of benzamides are typically more polar (lower logP), more extensively glucuronidated, and have poorer membrane permeability, making the tetrazole variant preferable for cell-based and in vivo pharmacological studies .

metabolic stability tetrazole bioisostere drug-like properties

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide: Evidence-Validated Research and Procurement Application Scenarios


P2X3/P2X2/3 Antagonist Lead Optimisation Programmes for Chronic Pain and Genitourinary Disorders

Patent evidence designating this compound as a P2X3/P2X2/3 purinergic receptor antagonist supports its use as a starting point for medicinal chemistry optimisation targeting neuropathic pain, chronic cough, or overactive bladder. The 4-methoxyphenyl Ar1 group is a preferred substituent, providing a defined SAR anchor.

α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulator Research for Cognitive and Anti-Inflammatory Indications

The compound is encompassed within patent families claiming α7 nAChR PAM activity, with 4-methoxyphenyl enumerated as a preferred Ar1 substituent . This supports procurement for screening cascades assessing cognitive enhancement, neuroprotection, or modulation of inflammatory cytokine release.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Nitrobenzamide Tetrazoles

The well-defined regioisomeric distinction between the 4-methyl-3-nitro (CAS 897614-75-4) and 2-methyl-3-nitro (CAS 897614-74-3) variants enables systematic SAR exploration of methyl positioning effects on target binding, cellular permeability, and metabolic stability . Procurement of the correct regioisomer is essential for internally consistent data.

In Vivo Pharmacodynamic Studies Where Carboxylic Acid Bioisosteric Replacement Is Required

The tetrazole core provides a metabolically stable replacement for carboxylic acid functionality, as supported by broader medicinal chemistry principles . Combined with its moderate lipophilicity (XLogP3 = 2.2) and drug-like computed properties , this compound is procurement-ready for PK/PD studies where avoiding glucuronidation is desirable.

Quote Request

Request a Quote for N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.